Cas no 2568045-29-2 (tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate)

tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL19755851
- EN300-28280150
- 2568045-29-2
- tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate
- 1,1-Dimethylethyl N-[(2-chloro-6-methyl-4-pyridinyl)methyl]carbamate
- tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate
-
- Inchi: 1S/C12H17ClN2O2/c1-8-5-9(6-10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16)
- InChI Key: HOXNBVGQUUVEGY-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C)=N1)CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 256.0978555g/mol
- Monoisotopic Mass: 256.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.2Ų
Experimental Properties
- Density: 1.156±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 384.7±42.0 °C(Predicted)
- pka: 11.14±0.46(Predicted)
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280150-10g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-28280150-1.0g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-28280150-0.5g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-28280150-5.0g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-28280150-0.1g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-28280150-0.25g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-28280150-2.5g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-28280150-5g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-28280150-10.0g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-28280150-0.05g |
tert-butyl N-[(2-chloro-6-methylpyridin-4-yl)methyl]carbamate |
2568045-29-2 | 95.0% | 0.05g |
$768.0 | 2025-03-19 |
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate
Recent Advances in the Study of tert-Butyl N-(2-Chloro-6-Methylpyridin-4-Yl)Methylcarbamate (CAS: 2568045-29-2)
The compound tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate (CAS: 2568045-29-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and carbamate functional group, serves as a critical intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The structural versatility of this compound allows for diverse modifications, making it a valuable scaffold for medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate as a precursor in the synthesis of novel kinase inhibitors. The study highlighted its efficacy in modulating specific kinase pathways implicated in cancer progression. The compound's chloro and methyl substituents were found to enhance its binding affinity to target proteins, thereby improving inhibitory activity. These findings underscore its potential as a lead compound for oncology therapeutics.
Another notable research effort, documented in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of derivatives synthesized from tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate. The study demonstrated that structural modifications of the pyridine ring could significantly alter the compound's activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as candidates for next-generation antibiotics.
Recent advancements in synthetic methodologies have also streamlined the production of tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate. A 2024 report in Organic Process Research & Development detailed an optimized, scalable synthesis route that improves yield and reduces environmental impact. This development is particularly relevant for industrial-scale applications, ensuring consistent supply for ongoing research and drug development efforts.
In conclusion, tert-butyl N-(2-chloro-6-methylpyridin-4-yl)methylcarbamate (CAS: 2568045-29-2) represents a promising scaffold in pharmaceutical research, with demonstrated applications in kinase inhibition and antimicrobial therapy. Continued exploration of its derivatives and synthetic pathways is expected to yield further breakthroughs in drug discovery and development.
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